Ethyl [2,3'-bipyridine]-6-carboxylate
Description
Overview of Bipyridine Ligands in Coordination Chemistry and Organic Synthesis
Bipyridines are a class of organic compounds composed of two interconnected pyridine (B92270) rings. wikipedia.org Their prominence in coordination chemistry stems from their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions. wikipedia.orgalfachemic.com The nitrogen atoms within the pyridine rings possess lone pairs of electrons that readily coordinate to metal centers, leading to the formation of robust, often octahedral, complexes. alfachemic.comwikipedia.org This chelating effect generally results in more stable complexes compared to those formed with an equivalent number of monodentate pyridine ligands. nih.gov
The versatility of bipyridine ligands is a cornerstone of their widespread application. They are integral to the development of catalysts, photosensitizers, and supramolecular architectures. nih.govnih.govmdpi.com In organic synthesis, bipyridine derivatives are crucial starting materials and precursors for a variety of valuable substances. nih.govmdpi.com The synthesis of bipyridines themselves has been a subject of extensive research, with methods such as Suzuki coupling, Stille coupling, and Negishi coupling being employed to create a diverse range of functionalized derivatives. nih.govnih.gov However, a common challenge in these syntheses is the strong coordination of the bipyridine product to the metal catalyst, which can decrease catalytic activity. nih.govmdpi.com
Structural Significance of the [2,3'-Bipyridine] Isomer and Ester Functionalization
Bipyridines can exist as several isomers depending on the point of connection between the two pyridine rings. mdpi.com The [2,3'-bipyridine] isomer is asymmetrical, which can lead to unique coordination geometries and electronic properties in its metal complexes compared to the more common symmetrical 2,2'- and 4,4'-bipyridines. mdpi.com The arrangement of the nitrogen atoms in the [2,3'-bipyridine] scaffold influences the bite angle and steric environment around a coordinated metal center.
The introduction of an ethyl carboxylate (ester) group at the 6-position of the [2,3'-bipyridine] core to form Ethyl [2,3'-bipyridine]-6-carboxylate further refines the ligand's properties. The ester group is an electron-withdrawing group, which can modulate the electronic density of the bipyridine system. This electronic perturbation can influence the strength of the metal-ligand bond and the redox properties of the resulting coordination complex. nih.gov Furthermore, the ester functionality provides a site for further chemical modification, allowing for the covalent attachment of the bipyridine unit to other molecules or surfaces. nih.gov This functional handle is crucial for the construction of more complex molecular assemblies and materials. nih.gov
Research Trajectories and Emerging Applications of Functionalized Bipyridines
The field of functionalized bipyridines is a dynamic area of research, with new applications continually emerging. Scientists are exploring the use of these compounds in a variety of advanced technologies. For instance, functionalized bipyridine complexes are being investigated for their potential in light-emitting devices and sensors due to their often distinct optical properties. youtube.com Ruthenium and platinum complexes of 2,2'-bipyridine (B1663995), a related isomer, exhibit intense luminescence, a property that is being harnessed in the development of optical sensors and organic light-emitting diodes (OLEDs). youtube.comwikipedia.org
Another significant research direction is the application of functionalized bipyridines in catalysis. The ability to tune the steric and electronic properties of the bipyridine ligand by adding different functional groups allows for the fine-tuning of the catalytic activity and selectivity of their metal complexes. lboro.ac.uk For example, insulated π-conjugated 2,2'-bipyridine ligands have shown enhanced performance in visible-light-driven nickel catalysts. rsc.org Furthermore, the development of bipyridine-based coordination polymers and metal-organic frameworks (MOFs) is a rapidly growing field. wikipedia.org These materials have potential applications in gas storage and separation, owing to their porous structures. alfachemic.com The introduction of functional groups, such as esters, can influence the assembly of these frameworks and their affinity for different gas molecules.
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-3-6-11(15-12)10-5-4-8-14-9-10/h3-9H,2H2,1H3 |
InChI Key |
OMCWZZNOWUEKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of the Ethyl 2,3 Bipyridine 6 Carboxylate Scaffold
Reactions at the Bipyridine Core
The bipyridine core is an electron-deficient aromatic system, which dictates its reactivity. The nitrogen atoms influence the regioselectivity of various transformations, including electrophilic substitutions, oxidations, reductions, and C-H functionalization reactions.
Electrophilic Substitution Reactions on the Pyridine (B92270) Rings
Direct electrophilic aromatic substitution on the pyridine rings of the bipyridine scaffold is generally challenging. Pyridine itself is significantly less reactive than benzene (B151609) towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This deactivation is further intensified upon protonation or coordination to Lewis acids, which are often required to catalyze electrophilic substitution reactions. wikipedia.orglibretexts.org
For the ethyl [2,3'-bipyridine]-6-carboxylate molecule, both pyridine rings are deactivated. The rate of electrophilic substitution is much slower compared to benzene, making direct reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation nearly impossible under standard conditions. wikipedia.orgmasterorganicchemistry.com To achieve substitution, the reactivity of the ring system must be enhanced. One common strategy is the prior oxidation of a pyridine nitrogen to an N-oxide, which is discussed in the following section. wikipedia.org
Oxidation Reactions of the Nitrogen Atoms (e.g., N-Oxide Formation)
The nitrogen atoms of the bipyridine core can be readily oxidized to form N-oxides. This transformation significantly alters the electronic properties of the heterocyclic system. The N-oxide group acts as an electron-donating group, which activates the pyridine ring for subsequent reactions, including electrophilic substitution and C-H functionalization. wikipedia.orgnih.gov
Several reagents are effective for the oxidation of pyridine and related nitrogen heterocycles. Common methods include the use of peracids, such as m-chloroperoxybenzoic acid (mCPBA), or safer alternatives like urea-hydrogen peroxide (UHP) and sodium percarbonate. organic-chemistry.orggoogle.com For substrates with other oxidizable functionalities, care must be taken to select appropriate reagents and conditions to achieve selective N-oxidation. google.com The formation of pyridine N-oxides can be a key step in multi-step synthetic sequences, enabling functionalization that is otherwise difficult to achieve. nih.govmdpi.com
Reduction Reactions of the Bipyridine System (e.g., Hydrogenation to Dihydrobipyridine Derivatives)
For the free ligand, this compound, chemical reduction can lead to dihydrobipyridine derivatives. Catalytic hydrogenation using transition metal catalysts or reduction with hydride reagents can be used to saturate one or both of the pyridine rings. The specific product obtained depends on the choice of reducing agent and the reaction conditions. The resulting dihydrobipyridine derivatives have different geometric and electronic properties compared to the parent aromatic system.
Regioselective C-H Functionalization Approaches
Direct C-H functionalization has become a powerful tool in organic synthesis for its atom economy. nih.govnih.gov For the bipyridine scaffold, this approach allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions, bypassing the need for pre-functionalized starting materials.
Transition metals, particularly palladium and iridium, are highly effective catalysts for the regioselective C-H functionalization of heterocycles, including bipyridines. acs.orgnih.gov The nitrogen atoms in the bipyridine core can act as directing groups, guiding the catalyst to activate specific C-H bonds, typically at the ortho position.
Palladium(II)-Catalyzed Systems: Palladium(II) catalysts are widely used for C-H activation and subsequent cross-coupling reactions. nih.gov The mechanism often involves the formation of a palladacycle intermediate through C-H activation, followed by reaction with a coupling partner. beilstein-journals.org Ligands on the palladium, such as mono-N-protected amino acids, can accelerate the C-H cleavage step. nih.govuva.es For bipyridine substrates, C-H arylation, alkylation, and olefination can be achieved. beilstein-journals.orgresearchgate.net The regioselectivity can be controlled by the specific catalytic system and reaction conditions employed.
Iridium-Catalyzed Systems: Iridium-based catalysts are particularly known for C-H borylation reactions. nih.gov Bipyridine and phenanthroline are common ligands used to promote these transformations on aromatic substrates. nih.gov Functionalizing the bipyridine ligand itself, for instance with trifluoromethyl groups, can dramatically alter the reactivity and selectivity of the iridium catalyst. nih.gov These C-H activation methods provide a direct route to functionalized bipyridine derivatives that would be difficult to access through other synthetic pathways. rsc.org
| Catalyst System | Reaction Type | Key Features | Potential Outcome on Scaffold |
|---|---|---|---|
| Pd(OAc)₂ / Ligand | C-H Arylation | Bifunctional ligands can accelerate C-H cleavage. nih.gov The reaction often proceeds through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. nih.govuva.es | Introduction of aryl groups at specific C-H positions. |
| Pd(MeCN)₄₂ | C-H Arylation/Olefination | Cationic Pd(II) complexes can catalyze C-H activation at room temperature. beilstein-journals.org | Functionalization under milder conditions. beilstein-journals.org |
| [Ir(cod)OMe]₂ / dtbpy | C-H Borylation | Highly effective for borylation of aromatic C-H bonds. Ligand modification tunes regioselectivity. nih.gov | Introduction of boronic ester groups for further cross-coupling. |
| Cp*Rh(III) Complexes | C-H Functionalization with Alkynes | Substituent effects on the bipyridine ligand can significantly influence reactivity. acs.org | Annulation or direct C-C bond formation with alkynes. |
Reactions of the Carboxylate Ester Group
The ethyl carboxylate group at the 6-position of the bipyridine scaffold is a versatile handle for derivatization through nucleophilic acyl substitution. ucla.edu These reactions allow for the introduction of a wide array of functional groups, fundamentally altering the molecule's properties.
The most common transformations of the ester group are hydrolysis, transesterification, and amidation.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.org Acid-catalyzed hydrolysis is a reversible process, while basic hydrolysis goes to completion, yielding the carboxylate salt. libretexts.org The resulting carboxylic acid is a key intermediate for further transformations, such as conversion to acid chlorides or amides via coupling reagents. libretexts.org
Transesterification: This reaction involves converting the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups, which can be used to modify solubility or steric properties. nih.gov
Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or catalysis. Direct amidation of esters is a valuable method for creating robust amide bonds, which are prevalent in biologically active molecules and functional materials. nih.gov Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents.
| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O/Heat | Carboxylate Salt (-COO⁻Na⁺) | libretexts.org |
| Acidic Hydrolysis | H₃O⁺ (e.g., HCl/H₂O), Heat | Carboxylic Acid (-COOH) | libretexts.org |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (-COOR') | nih.gov |
| Amidation | R'R''NH, Heat or Catalyst | Amide (-CONR'R'') | nih.gov |
Hydrolysis to the Corresponding Carboxylic Acid
The conversion of this compound to its corresponding carboxylic acid, [2,3'-bipyridine]-6-carboxylic acid, is a fundamental and crucial transformation. This hydrolysis reaction unlocks the potential of the carboxyl group for a wide range of subsequent reactions, most notably amidation and the formation of metal-carboxylate complexes. cymitquimica.com The carboxylic acid derivative is a key intermediate for creating diverse functionalized molecules. sigmaaldrich.comnih.gov
The most common method for achieving this is through saponification, which involves treating the ester with a strong base in an aqueous or mixed aqueous-alcoholic solvent system. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the ester's carbonyl carbon. This is typically followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid. While specific literature detailing the hydrolysis of this exact ester is sparse, the procedure is a standard practice in organic synthesis for converting esters to carboxylic acids. organic-chemistry.orgyoutube.com
General Reaction Conditions for Ester Hydrolysis:
| Reagent System | Solvent | Temperature | Typical Duration |
|---|---|---|---|
| NaOH or KOH | Water/Ethanol or Water/Methanol | Room Temp. to Reflux | 2-12 hours |
This table represents typical conditions for ester hydrolysis and is applicable to the target compound.
The resulting product, [2,3'-bipyridine]-6-carboxylic acid, is a stable, often crystalline solid that serves as a versatile synthon for further derivatization. bldpharm.com
Reduction of the Ester to Aldehyde or Alcohol
The ester functional group of this compound can be reduced to yield either the primary alcohol, ([2,3'-bipyridine]-6-yl)methanol, or the corresponding aldehyde, [2,3'-bipyridine]-6-carbaldehyde. The choice of reducing agent is critical to selectively obtaining the desired product. libretexts.orglibretexts.org
Reduction to Primary Alcohol: The complete reduction of the ester to a primary alcohol is reliably achieved using a powerful hydride-donating agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.uk This reaction is typically performed in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with protic solvents like water or alcohols. numberanalytics.comlibretexts.org The reaction mechanism involves the delivery of two hydride ions to the carbonyl carbon, first forming an aldehyde intermediate which is immediately further reduced to the alcohol. masterorganicchemistry.comchemguide.co.uk
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters on their own. libretexts.org However, their reactivity can be enhanced by the addition of metal salts like lithium chloride (LiCl) or calcium chloride (CaCl₂), providing an alternative, safer method for the reduction. google.com
Reduction to Aldehyde: Isolating the aldehyde is more challenging because it is more reactive towards reduction than the starting ester. To stop the reaction at the aldehyde stage, sterically hindered and less reactive hydride reagents are employed at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this partial reduction, which is typically carried out at temperatures between -78 °C and -60 °C.
Summary of Reduction Conditions:
| Target Product | Reagent | Solvent | Temperature |
|---|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to Room Temp. |
| Primary Alcohol | Sodium Borohydride (NaBH₄) / LiCl | Ethanol/THF | Room Temp. to Reflux |
This table outlines common reagent systems for ester reduction. Specific yields and reaction times depend on the exact substrate and scale.
Transesterification and Amidation Reactions
Transesterification: Transesterification is the process of converting an ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. While feasible, this direct conversion is less common than a two-step sequence of hydrolysis to the carboxylic acid followed by a new esterification reaction (e.g., Fischer esterification).
Amidation: The formation of an amide bond is one of the most important transformations in organic and medicinal chemistry. acs.org While direct amidation of this compound with an amine is possible, it often requires harsh conditions (high temperatures) or specific catalysts. The more prevalent and versatile strategy involves a two-step process:
Hydrolysis: The ethyl ester is first hydrolyzed to [2,3'-bipyridine]-6-carboxylic acid as described in section 3.2.1.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a dedicated coupling agent. youtube.com This method is highly efficient and proceeds under mild conditions. acs.org
A wide array of coupling reagents has been developed to facilitate this reaction, which works by "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.govrsc.org
Common Amide Coupling Reagent Systems:
| Coupling Reagent | Additive(s) | Base | Solvent |
|---|---|---|---|
| EDC (EDCI) | HOBt, DMAP | DIPEA, Et₃N | CH₂Cl₂, DMF |
| DCC | DMAP | - | CH₂Cl₂, THF |
| HATU | - | DIPEA, Et₃N | DMF, NMP |
| T3P® (Propylphosphonic Anhydride) | - | Pyridine, Et₃N | Ethyl Acetate, CH₂Cl₂ |
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) nih.gov; HOBt: 1-Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine (B28879); DCC: N,N'-Dicyclohexylcarbodiimide khanacademy.org; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526); DIPEA: N,N'-Diisopropylethylamine; Et₃N: Triethylamine; T3P® nih.gov; BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate peptide.com.
This two-step approach allows for the synthesis of a vast library of amide derivatives from the this compound scaffold by varying the amine coupling partner.
Design and Synthesis of Diverse Functionalized Bipyridine Conjugates
The true synthetic utility of this compound lies in its role as a precursor to functionalized bipyridine conjugates. The transformations described above convert the relatively inert ethyl ester into highly versatile functional groups—the carboxylic acid, the primary alcohol, and the aldehyde—which serve as anchor points for constructing more elaborate molecules.
The [2,3'-bipyridine]-6-carboxylic acid derivative is arguably the most important intermediate. cymitquimica.com Its bidentate N,N-chelating site on the bipyridine core, combined with the carboxylate group, makes it an exceptional ligand for creating coordination complexes and metal-organic frameworks. rsc.orgsc.edu Researchers have synthesized complexes with lanthanide (Ln) metals, such as Europium (Eu) and Terbium (Tb), which exhibit interesting photophysical properties like luminescence, making them suitable as building blocks for functional supramolecular assemblies. rsc.org
Furthermore, the carboxylic acid is readily coupled to amine-containing molecules via the amidation reactions previously discussed. This allows the bipyridine unit to be conjugated to:
Biologically active molecules: To create novel drug candidates or probes.
Polymers: To produce functional materials with specific metal-coordinating or optical properties.
Surface modifiers: To anchor bipyridine units onto solid supports for applications in catalysis or sensing.
The ([2,3'-bipyridine]-6-yl)methanol derivative, obtained from reduction, offers alternative conjugation strategies through the formation of ether or new ester linkages. The alcohol can also be oxidized to the corresponding [2,3'-bipyridine]-6-carbaldehyde , a versatile functional group that can participate in reactions such as reductive amination, Wittig reactions, and the formation of imines, further expanding the range of accessible derivatives.
Coordination Chemistry and Metallosupramolecular Assemblies of Ethyl 2,3 Bipyridine 6 Carboxylate
Ligand Binding Properties and Chelation Modes
Bidentate Coordination through Pyridine (B92270) Nitrogen Atoms
The most prevalent coordination mode of ethyl [2,3'-bipyridine]-6-carboxylate involves the chelation of a metal ion through the nitrogen atoms of its two pyridine rings. youtube.com This bidentate binding is a hallmark of bipyridine-type ligands, leading to the formation of stable five-membered chelate rings with the metal center. nih.gov This mode of coordination is fundamental to the construction of various metallosupramolecular structures. The planarity of the bipyridine unit can be influenced by the metal ion and other ligands in the coordination sphere. acs.org
Influence of the Ester Group on Coordination Sphere and Ligand Field
The ethyl carboxylate group at the 6-position of one of the pyridine rings exerts a significant influence on the coordination environment. Sterically, the ester group can dictate the arrangement of other ligands around the metal center, potentially leading to distorted geometries. Electronically, the ester group is electron-withdrawing, which can affect the electron density on the pyridine rings and, consequently, the strength of the metal-ligand bonds. This modification of the ligand field can, in turn, influence the spectroscopic and electrochemical properties of the resulting metal complexes. mdpi.com For instance, the presence of a carboxylate group can impact the cytotoxicity of iridium(III) complexes by affecting their cellular uptake. nih.gov
Thermodynamic and Kinetic Aspects of Metal Complexation
The formation of metal complexes with this compound is governed by thermodynamic and kinetic factors. nih.gov The stability of the resulting complexes is influenced by the nature of the metal ion, the solvent system, and the presence of competing ligands. The kinetics of complex formation and dissociation are also crucial, particularly in applications where ligand exchange is a key step. While specific thermodynamic and kinetic data for this compound are not extensively reported in the provided results, the general principles of chelation thermodynamics and kinetics apply. nih.gov
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques to elucidate their structure and properties.
Complexes with First-Row Transition Metals (e.g., Ru(II), Cu(I), Fe(III))
Ruthenium(II) Complexes: Ruthenium(II) complexes incorporating bipyridine-based ligands are well-studied for their rich photophysical and electrochemical properties. nih.govnih.gov The synthesis of such complexes often involves the reaction of a ruthenium precursor, like ruthenium(III) chloride, with the bipyridine ligand, followed by reduction of the ruthenium center. youtube.com These complexes can exhibit luminescence and are of interest in applications such as sensors and light-emitting devices. youtube.com The electronic properties of these complexes can be tuned by modifying the ligands. nih.gov
Copper(I) and Copper(II) Complexes: Copper complexes with bipyridine ligands have been explored for their catalytic and biological activities. jocpr.comnih.gov The coordination geometry around the copper center can vary, with square planar and square pyramidal being common for Cu(II). acs.orgnih.gov The synthesis of copper(II) complexes can be achieved by reacting a copper(II) salt with the ligand in a suitable solvent. google.com
Iron(II) and Iron(III) Complexes: Iron complexes with bipyridine ligands are known for their spin-crossover properties and their role in analytical chemistry. wikipedia.orgchemrxiv.org The tris(bipyridine)iron(II) complex is a classic example, exhibiting a characteristic red color. wikipedia.org Iron(III) can also form stable complexes with bipyridine-type ligands, often with an octahedral geometry. nih.govlookchem.com The synthesis typically involves the direct reaction of an iron salt with the ligand. wikipedia.org
Below is a table summarizing some key characteristics of first-row transition metal complexes with bipyridine-type ligands.
| Metal Ion | Typical Coordination Geometry | Notable Properties |
| Ru(II) | Octahedral | Luminescence, Redox Activity youtube.comnih.gov |
| Cu(I)/Cu(II) | Tetrahedral/Square Planar/Square Pyramidal | Catalytic Activity, Biological Relevance jocpr.comnih.govnih.gov |
| Fe(II)/Fe(III) | Octahedral | Spin-Crossover, Redox Indicator wikipedia.orgchemrxiv.orgnih.gov |
Complexes with Second and Third-Row Transition Metals (e.g., Re(I), Ir(III))
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes with diimine ligands like bipyridine are of interest for their photophysical properties and potential applications in catalysis and sensing. nih.govnih.gov These complexes are often synthesized from rhenium pentacarbonyl chloride. mdpi.com The nature of the bipyridine ligand can significantly influence the emission properties of the resulting rhenium complex. mdpi.com
Iridium(III) Complexes: Iridium(III) complexes with bipyridine-based ligands are renowned for their strong phosphorescence, making them valuable materials for organic light-emitting diodes (OLEDs) and bioimaging. nih.govnih.govmdpi.com The synthesis often involves the formation of an iridium(III) dimer followed by reaction with the ancillary bipyridine ligand. mdpi.com The electronic and steric properties of the ligands play a crucial role in determining the emission color and efficiency of the iridium complex. nih.gov
The following table outlines key features of second and third-row transition metal complexes with bipyridine-type ligands.
| Metal Ion | Typical Coordination Geometry | Notable Properties |
| Re(I) | Octahedral | Luminescence, Photocatalysis nih.govmdpi.com |
| Ir(III) | Octahedral | Strong Phosphorescence, Bioimaging nih.govnih.govmdpi.com |
Coordination with Lanthanide and Main Group Metal Ions
The interaction of this compound with lanthanide (Ln) and main group metal ions, while not as extensively documented as with transition metals, reveals intriguing structural possibilities. The hard nature of lanthanide ions and many main group metal cations leads to a preference for coordination with oxygen donor ligands, such as the carboxylate group, alongside the nitrogen atoms of the bipyridine moiety.
While specific crystal structures of this compound with a wide array of lanthanide ions are not extensively reported in the literature, the general principles of lanthanide coordination chemistry suggest that the ligand would likely act as a multidentate chelator. The coordination number of the lanthanide ion, which is typically high (8 or 9), would be satisfied by the nitrogen atoms of the bipyridine and the oxygen atoms of the carboxylate group, often supplemented by solvent molecules or counter-ions.
The coordination chemistry with main group metals is also an area of growing interest. While detailed studies on this compound with main group elements are sparse, research on related bipyridine and carboxylate-containing ligands offers valuable parallels. For example, the coordination of bipyridine ligands to main group metal ions has been established, and the resulting complexes can exhibit diverse structural and electronic properties. researchgate.net The presence of the carboxylate group in this compound introduces an additional binding site, which can lead to the formation of more complex and robust architectures. The interplay between the metal ion's size, charge density, and preferred coordination geometry, along with the ligand's flexibility and binding modes, dictates the final structure of the complex.
Formation of Supramolecular Architectures
The bifunctional nature of this compound makes it an excellent candidate for the construction of intricate supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and other self-assembled higher-order structures.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and MOFs are extended crystalline networks built from metal ions or clusters connected by organic linkers. Ligands incorporating both bipyridine and carboxylate functionalities are particularly well-suited for the design of such materials due to their ability to bridge multiple metal centers in a predictable manner. rsc.orgrsc.org
The bipyridine unit can chelate to a metal center, while the carboxylate group can bridge to adjacent metal ions, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgrsc.org The structure of the resulting coordination polymer or MOF is influenced by several factors, including the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. For instance, the use of different metal ions can lead to variations in the dimensionality and topology of the resulting framework. rsc.org
While specific examples of MOFs constructed solely from this compound are not prevalent in the reviewed literature, the principles of MOF design strongly suggest its potential as a valuable building block. By combining this ligand with various metal ions, it is conceivable to generate a wide range of frameworks with tunable pore sizes and functionalities, which could be exploited for applications in gas storage, separation, and catalysis.
Self-Assembly Processes Leading to Higher-Order Structures
Self-assembly is a powerful strategy for the bottom-up construction of complex and functional supramolecular systems. The programmed interaction between molecular components, driven by non-covalent forces such as metal-coordination, hydrogen bonding, and π-π stacking, can lead to the spontaneous formation of well-defined higher-order structures.
The this compound ligand possesses all the necessary features to participate in sophisticated self-assembly processes. The bipyridine unit provides a strong and directional metal-coordinating site, which is a cornerstone of metallosupramolecular self-assembly. nih.gov The ester functionality can engage in hydrogen bonding interactions, further guiding the assembly process. Moreover, the aromatic nature of the bipyridine core allows for π-π stacking interactions, which can play a crucial role in stabilizing the final supramolecular architecture.
By carefully selecting the metal precursors and reaction conditions, it is possible to direct the self-assembly of this compound into discrete metallomacrocycles, cages, or extended supramolecular polymers. The resulting structures can exhibit emergent properties that are not present in the individual components, opening up possibilities for the development of new materials with applications in areas such as molecular recognition, sensing, and catalysis. The study of related functionalized bipyridine ligands has demonstrated the feasibility of creating complex, multi-component assemblies through such self-assembly processes. chemrxiv.orgpsu.edu
Catalytic Applications of Ethyl 2,3 Bipyridine 6 Carboxylate and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area for the application of metal-ligand complexes. Iron, ruthenium, nickel, and other transition metal complexes bearing bipyridine ligands are known to be effective in a variety of organic transformations. rsc.orgacs.org
Catalysis in Organic Transformations (e.g., Coupling Reactions, Olefin Functionalization)
Metal complexes of bipyridine ligands are workhorses in a range of homogeneous catalytic reactions, including cross-coupling and functionalization of olefins. For instance, nickel-bipyridine systems are prominent in photoredox catalysis for forging new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.
While direct data on Ethyl [2,3'-bipyridine]-6-carboxylate is scarce, the performance of analogous ligands provides insight. In palladium-catalyzed electrocarboxylation, the choice of phosphine-based bidentate ligands is critical to the reaction mechanism, influencing whether the catalytic cycle proceeds through one-electron or two-electron reduction pathways. researchgate.net Similarly, ruthenium-bipyridine complexes are effective in C-H oxidation reactions, where the electronic properties of substituents on the bipyridine ring dictate the selectivity and efficiency of the catalyst. nsf.gov The electron-withdrawing nature of the ethyl carboxylate group in the target ligand would be expected to modulate the redox potential of the metal center, influencing its reactivity in such transformations.
Ligand-Accelerated Catalysis
Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a specific ligand enhances the rate of a catalytic reaction compared to the background reaction with the metal salt alone. This effect is crucial in developing highly efficient catalytic systems.
A notable example involves a ruthenium complex with a 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand used in water oxidation. nih.govosti.gov In this system, the carboxylate groups are directly involved in the catalytic mechanism. One of the carboxylate arms can dissociate from the metal center, opening a coordination site for a water molecule to bind early in the catalytic cycle. researchgate.netnih.gov This "hemilabile" behavior, where the ligand can switch between bidentate and tridentate coordination, is key to its high activity. nih.gov The presence of an ester group at the 6-position of this compound suggests a potential, albeit weaker, hemilabile character that could influence catalytic rates by facilitating substrate or reagent access to the metal center.
Heterogeneous Catalysis Using Immobilized Complexes
To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, metal complexes can be immobilized on solid supports. This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems.
Bipyridine ligands are well-suited for immobilization. They have been incorporated into the framework of organosilica nanotubes to create highly active and robust heterogeneous catalysts for C-H bond activation. nih.gov Another strategy involves grafting metal-bipyridine complexes onto modified clays (B1170129) like montmorillonite (B579905) K10 for use in transesterification reactions. rsc.org The catalytic activity and stability of such immobilized systems are highly dependent on the support structure, linker length, and the nature of the ligand itself. thieme-connect.de this compound could potentially be functionalized, for example, through hydrolysis of the ester to a carboxylic acid, to enable its covalent attachment to various solid supports for heterogeneous applications.
Mechanistic Insights into Catalytic Cycles Mediated by Bipyridine Ligands
Understanding the mechanism of a catalytic reaction is fundamental to designing better catalysts. For bipyridine-mediated catalysis, this involves probing the electronic structure of intermediates and the role of the ligand in each step of the cycle, from oxidative addition to reductive elimination. researchgate.netnih.gov
Role of Ligand Design in Catalytic Performance and Selectivity
The design of the bipyridine ligand is paramount in controlling catalytic outcomes. Steric and electronic properties can be systematically tuned by introducing substituents onto the bipyridine scaffold.
Steric Effects : Bulky ligands can prevent catalyst dimerization, which is often a deactivation pathway, and can influence selectivity by controlling the approach of substrates to the metal center. nsf.gov
Electronic Effects : Electron-donating groups can increase the electron density on the metal, which may favor oxidative addition, while electron-withdrawing groups, such as the ester in this compound, make the metal center more electrophilic. This can impact the rates of various steps in the catalytic cycle.
Structural Effects : Insulating the π-conjugated system of a bipyridine ligand within a rotaxane structure has been shown to enhance its performance in both luminescence and catalysis, demonstrating a novel approach to ligand design. rsc.org
The table below summarizes how different modifications to bipyridine ligands can affect catalytic properties, based on findings from related systems.
| Ligand Modification | Property Affected | Catalytic Consequence | Reference(s) |
| Introduction of bulky groups (e.g., 6,6'-dimesityl) | Steric hindrance | Prevents catalyst dimerization, alters product selectivity (e.g., from CO to formic acid in CO₂ reduction) | nsf.gov |
| Electron-withdrawing functional groups | Electronic properties of metal center | Improves site-selectivity in C-H oxidation by deactivating proximal C-H bonds | nsf.gov |
| Incorporation into a rotaxane structure | π-conjugation and steric environment | Enhanced performance in visible-light-driven Ni catalysis | rsc.org |
| Carboxylate group at 6-position | Hemilability | Facilitates substrate binding, accelerates catalytic turnover (e.g., in water oxidation) | researchgate.netnih.gov |
This table is generated based on data from related bipyridine ligand systems to infer potential effects.
Impact of the Ester Group on Catalytic Efficiency
The ester group in this compound is expected to have a significant electronic impact on the ligand's performance. As an electron-withdrawing group, it reduces the electron density on the pyridine (B92270) ring and, by extension, on the coordinated metal center. This can stabilize the metal in lower oxidation states, potentially disfavoring oxidative addition but favoring reductive elimination.
Theoretical and Computational Investigations of Ethyl 2,3 Bipyridine 6 Carboxylate and Its Derivatives
Electronic Structure Analysis (e.g., DFT calculations)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules like Ethyl [2,3'-bipyridine]-6-carboxylate. These calculations provide a detailed picture of the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics.
In bipyridine derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, often involving the π-system of the pyridine (B92270) rings. The LUMO, conversely, is distributed over the electron-accepting regions. The presence of an electron-withdrawing carboxylate group (-COOEt) on one ring and the nitrogen atoms within the rings significantly influences the distribution and energies of these orbitals.
Computational studies on related functionalized cyclohexanes have utilized DFT to analyze atomic charges, electrostatic potential, and FMOs to understand molecular interactions and reactivity. nih.gov For instance, in a study on ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, DFT calculations were essential in exploring the molecule's electronic properties and interaction potential. nih.gov Similarly, for bipyridine derivatives, DFT helps in predicting how substituents alter the electronic landscape. The introduction of methyl groups, for example, can raise the energy of the HOMO, affecting the molecule's redox properties and the energy of metal-to-ligand charge transfer (MLCT) bands in its metal complexes. mdpi.com
Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, reveals details about charge delocalization and hyperconjugative interactions between filled and vacant orbitals, offering a deeper understanding of molecular stability. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Bipyridine Derivative (Hypothetical Data Based on Typical DFT Results)
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO+1 | -1.54 | π* orbital on pyridine ring with ester |
| LUMO | -2.10 | π* orbital across both pyridine rings |
| HOMO | -6.25 | π orbital on unsubstituted pyridine ring |
| HOMO-1 | -6.88 | Lone pair on nitrogen atoms, σ bonds |
Prediction and Interpretation of Spectroscopic Properties
Theoretical calculations are indispensable for interpreting the complex vibrational spectra of molecules. DFT methods can predict the frequencies and intensities of both infrared (IR) and Raman active vibrational modes. ksu.edu.sa By comparing the calculated spectrum with experimental data, a precise assignment of each spectral band to a specific molecular motion (e.g., stretching, bending, rocking) can be achieved. biointerfaceresearch.comnih.gov
For a molecule like this compound, key vibrational modes would include:
C=O Stretching: The carbonyl group of the ethyl ester would exhibit a strong, characteristic stretching vibration, typically in the 1700-1750 cm⁻¹ region.
Pyridine Ring Vibrations: C=C and C=N stretching modes within the pyridine rings typically appear in the 1400-1600 cm⁻¹ range.
C-O Stretching: The C-O single bond of the ester group will have a characteristic vibration.
C-H Vibrations: Aromatic and aliphatic C-H stretching and bending modes are also present.
Computational studies on similar heterocyclic compounds, such as 2-chloroquinoline-3-carboxaldehyde, have demonstrated that DFT calculations (e.g., using the B3LYP functional with a 6–311++G(d,p) basis set) can accurately reproduce experimental IR and Raman spectra after applying a scaling factor to account for anharmonicity. nih.gov Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual bond stretches and angle bends to each normal mode of vibration. biointerfaceresearch.comnepjol.info
Table 2: Predicted Key Vibrational Frequencies for a Bipyridine Carboxylate Derivative (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C=O Stretch (Ester) | 1735 | Strong | Medium |
| Pyridine Ring C=N/C=C Stretch | 1580 | Medium-Strong | Strong |
| Pyridine Ring C=N/C=C Stretch | 1475 | Medium | Strong |
| C-O Stretch (Ester) | 1250 | Strong | Weak |
| Ring Breathing Mode | 995 | Weak | Strong |
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. cecam.orgrespectprogram.org It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands observed experimentally. nih.gov
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the bipyridine core. The precise energy and intensity of these transitions are sensitive to the molecular conformation and the electronic effects of the substituent. TD-DFT calculations can model these transitions and help assign the observed spectral peaks. For example, studies on other Ru(II) bipyridine complexes have used TD-DFT to estimate absorption data and understand how substituents influence optical properties. researchgate.net
Similarly, TD-DFT can be used to investigate the properties of the lowest triplet state, which is crucial for understanding the emission (phosphorescence) properties of bipyridine complexes, particularly those involving transition metals. nih.gov The calculations can predict the energy of the triplet state and the nature of the transitions involved in luminescence.
Excited State Dynamics and Photophysical Characterization (e.g., TD-DFT, Luminescence Quantum Yields, Excited-State Lifetimes)
Beyond predicting spectra, computational methods can explore the fate of a molecule after it absorbs light. TD-DFT is used to map the potential energy surfaces of the excited states, identifying pathways for energy dissipation, such as internal conversion, intersystem crossing, and radiative decay (fluorescence or phosphorescence). cecam.org
For bipyridine derivatives used in luminescent materials, such as lanthanide complexes, the efficiency of energy transfer from the ligand's excited triplet state to the metal center is critical. nih.gov Computational studies can elucidate the mechanisms that enhance or quench luminescence. For example, a study on terbium complexes with 2,2'-bipyridine (B1663995) derivative ligands used computational modeling to explain a near-zero luminescence quantum yield (LQY). nih.gov The calculations revealed that a stable crossing point between the ligand's triplet state and the ground state potential energy surfaces, induced by molecular geometry changes, provided an efficient non-radiative decay pathway, thus quenching the luminescence. nih.gov
These computational models can predict key photophysical parameters:
Luminescence Quantum Yields: By comparing the rates of radiative and non-radiative decay pathways, the LQY can be estimated.
Excited-State Lifetimes: The calculated rates of decay from the excited state determine its theoretical lifetime.
This predictive power is invaluable for the rational design of new ligands, suggesting structural modifications—like replacing certain functional groups—to block quenching pathways and improve luminescent efficiency. nih.gov
Computational Modeling of Reaction Mechanisms
Computational chemistry provides a powerful lens to study the step-by-step mechanisms of chemical reactions at the molecular level. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. This is particularly useful for understanding reactions that are difficult to study experimentally.
For this compound, mechanistic studies could focus on:
Synthesis: Modeling the key steps in its synthesis, such as cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling), which are commonly used to form the bipyridine scaffold. mdpi.com
Complexation: Investigating the mechanism of metal complex formation, detailing how the ligand coordinates to a metal center.
Nucleophilic Aromatic Substitution (SNAr): If a leaving group is present on the pyridine ring, DFT calculations can model the SNAr mechanism, as demonstrated in studies of dinitropyridine derivatives with piperidine. researchgate.net These studies reveal how electron-withdrawing groups stabilize the transition state and facilitate the reaction. researchgate.net
A quantum chemical study on the synthesis of pyrrolidinedione derivatives, for instance, elucidated a multi-step reaction involving Michael addition, a Nef-type rearrangement, and cyclization, calculating the energy barriers for each stage. rsc.org Such analyses provide critical insights into reaction feasibility and conditions.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of a molecule are crucial to its function. The [2,3'-bipyridine] core is not planar due to steric hindrance between the hydrogen atoms at the 2' and 6' positions of the adjacent rings. The molecule can exist in various conformations defined by the dihedral angle between the two pyridine rings.
Computational methods can perform a conformational analysis by systematically rotating key bonds and calculating the relative energy of each resulting conformer. This helps identify the most stable (lowest energy) conformation in the gas phase or solution. For bipyridine derivatives, the relative orientation of the rings (often described as syn or anti) is a key conformational feature. Studies on other bipyridine systems have shown that multiple low-energy conformations can exist, and this flexibility can be important for their catalytic activity. acs.org
Furthermore, computational models can characterize non-covalent interactions, such as:
Hydrogen Bonding: Important if the molecule interacts with protic solvents or other functional groups.
π-π Stacking: A significant interaction for aromatic systems, influencing crystal packing and interactions with other π-systems, like carbon nanotubes. acs.org
Halogen Bonding: Studies on 2,2'-bipyridine derivatives have explored their potential as halogen bond acceptors, using molecular electrostatic potential (MEP) maps to predict interaction sites. acs.org
These analyses provide a complete picture of the molecule's structural preferences and how it is likely to interact with its environment.
Applications in Materials Science and Functional Materials
Development of Conductive Polymers and Organic Semiconductors
While direct studies on conductive polymers exclusively incorporating "Ethyl [2,3'-bipyridine]-6-carboxylate" are not extensively documented, the broader class of bipyridine-containing polymers has been a subject of significant research. Conjugated polymers that include 2,2'-bipyridine (B1663995) units in their backbone are precursors for creating conjugated metallo-supramolecular networks. acs.org These networks are formed through ligand-exchange reactions with various transition metals, leading to materials with interesting optoelectronic properties. acs.org For instance, polymers incorporating 2,2'-bipyridine moieties have been synthesized and their complexation with metals like Zinc (Zn²⁺) and Cadmium (Cd²⁺) can result in emissive materials. acs.org
The conductivity of such materials is influenced by the delocalization of π-electrons along the polymer chain, a feature that the bipyridine unit can facilitate. The specific connectivity of the bipyridine unit is crucial; for example, studies on 2,2'-bipyridine complexes have shown that the position of metal coordination relative to the conductive pathway of the molecule significantly impacts the material's conductance. acs.org The ester group on "this compound" offers a handle for polymerization, allowing it to be potentially integrated into polymer backbones to create materials with semiconducting properties. The field of organic electronics actively investigates two main classes of materials: electronic polymers, which are inherently conductive, and light-emitting polymers. sigmaaldrich.com Bipyridine-containing polymers fall into these categories and are explored for applications in organic field-effect transistors (OFETs) and other molecular electronic devices. sigmaaldrich.com
Applications in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaic Cells)
The 2,3'-bipyridine (B14897) ligand class has attracted considerable interest for its use in phosphorescent iridium(III) and platinum(II) complexes, which are highly efficient emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net These bipyridine derivatives are favored for achieving blue emission due to their high triplet energies and quantum efficiencies when coordinated with heavy metal ions like Iridium(III) or Platinum(II). researchgate.net The resulting complexes exhibit intense emissions with short excited-state lifetimes, which can be fine-tuned by modifying the chelating ligand. rsc.org For instance, iridium(III) complexes with 2',6'-difluoro-2,3'-bipyridine ligands have been synthesized and show highly efficient green phosphorescence with excellent quantum efficiency. rsc.org
Ruthenium(II) complexes based on bipyridine ligands are also extensively studied for their potential in optoelectronic applications, including solar cells and light-emitting devices. researchgate.net These complexes are known for their metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their light-absorbing and emitting properties. wikipedia.orgoneonta.edu In the context of photovoltaic cells, specifically dye-sensitized solar cells (DSSCs), bipyridine-based complexes, such as those of ruthenium and osmium, have been investigated as photosensitizers. researchgate.net While the first light-emitting diode based on a transition-metal complex utilized a derivative of [Ru(bpy)₃], challenges related to stability and color tuning have spurred further research into a wider range of bipyridine ligands. researchgate.net
Fabrication of Electroluminescent Films
The fabrication of electroluminescent films is a direct application of the luminescent properties of bipyridine-metal complexes. Thin-film solid-state electroluminescent devices have been successfully created using tris(2,2'-bipyridine)ruthenium(II) complexes. nih.govcmu.edu The mechanism in these light-emitting electrochemical cells (LECs) involves the redistribution of mobile counter-ions under an applied electric field, which enhances the injection of charge carriers (electrons and holes). nih.govpsu.edu
The performance of these devices, including their response time and efficiency, is influenced by the nature of the counterion and the specific structure of the bipyridine ligand. nih.govcmu.edu For instance, the incorporation of di-tert-butyl side chains on the dipyridyl ligand has been shown to reduce the self-quenching of luminescence, thereby improving device performance. cmu.edu Composites of ruthenium(II) bipyridine complexes with cadmium sulfide (B99878) nanoparticles have also been used to fabricate light-emitting devices, demonstrating stable electroluminescence at low voltages. nih.gov The nanoparticles in such composites can enhance the electron carrier mobility, leading to improved device performance compared to those based on the pure ruthenium complex. nih.gov
Integration into Smart Materials and Responsive Systems
The ability of the bipyridine unit to coordinate with metal ions is a key feature that allows for its integration into smart materials and responsive systems. These materials can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. nih.govmdpi.com The formation and dissociation of metal-ligand bonds can be controlled, leading to reversible changes in the material's structure and function.
For example, polymers containing bipyridine moieties can form cross-linked networks through metal coordination. acs.org The disruption of these coordination bonds by a stimulus can lead to a change in the material's mechanical or optical properties. Furthermore, bipyridine units have been incorporated into photochromic systems, where light irradiation induces a reversible structural change. nih.gov For instance, a photochromic dihydropyran (DHP) unit has been linked to a bipyridine unit and a [Ru(bpy)₃]²⁺ complex, creating a system that responds to visible light. nih.gov Polymers with responsive characteristics, such as those that exhibit a lower critical solution temperature (LCST), have been a focus of research for applications in biotechnology and biomedicine, and the versatile chemistry of bipyridine derivatives makes them suitable candidates for incorporation into such "intelligent" polymer systems. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing ethyl [2,3'-bipyridine]-6-carboxylate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via a multimetallic cross-Ullmann coupling reaction. Key parameters include:
- Catalyst system : Use of Pd(OAc)₂/Xantphos with CuI as a co-catalyst for efficient C–C bond formation .
- Temperature : Reactions typically proceed at 60°C for 24 hours to balance yield and side-product formation .
- Purification : Flash chromatography using hexanes/ethyl acetate (with 5% triethylamine) effectively isolates the product (74–85% yield) .
- Critical Note : Substrate reactivity depends on the leaving group (e.g., trifluoromethanesulfonate esters enhance electrophilicity) and steric effects at the pyridine ring positions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic signals, such as ester carbonyl ( ppm) and bipyridine proton splitting patterns (e.g., doublets at ppm for pyridine protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 245.0921 for methyl analogs) to verify molecular formula .
- IR : Identify ester C=O stretching () and aromatic C–H vibrations () .
Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?
- Methodological Answer :
- Software : Use SHELXL for refinement and SHELXS/SHELXD for structure solution, leveraging high-resolution X-ray diffraction data .
- Hydrogen Bonding : Graph set analysis (e.g., motifs) can reveal intermolecular interactions influencing crystal packing .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Steric Effects : Substituents at the 6-position of pyridine direct coupling to the 3'-position due to reduced steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., esters) on the pyridine ring enhance electrophilicity, favoring cross-coupling at electron-deficient positions .
Q. What strategies can address discrepancies between solution-phase NMR data and solid-state crystallographic results for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., rotational barriers in solution) not observed in static crystal structures .
- Hydrogen Bonding : Solid-state interactions (e.g., carboxylate–pyridine hydrogen bonds) may stabilize conformers distinct from solution geometries .
Q. How can structure-activity relationships (SARs) be explored for this compound in biological systems?
- Methodological Answer :
- Derivatization : Modify the ester group (e.g., hydrolysis to carboxylic acid) to assess bioavailability and target binding .
- Biological Assays : Test inhibition of DNA topoisomerase I (Top1) using plasmid relaxation assays, comparing activity to camptothecin analogs .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles due to potential irritant properties (based on analogs like benzyl carbamates) .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation of fine particulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
